![molecular formula C25H38N4O3 B560172 N,N'-Dimethyl-N-({3-[4-({trans-3-[2-(Tetrahydro-2h-Pyran-4-Yl)ethoxy]cyclobutyl}oxy)phenyl]-1h-Pyrazol-4-Yl}methyl)ethane-1,2-Diamine CAS No. 1700663-41-7](/img/structure/B560172.png)
N,N'-Dimethyl-N-({3-[4-({trans-3-[2-(Tetrahydro-2h-Pyran-4-Yl)ethoxy]cyclobutyl}oxy)phenyl]-1h-Pyrazol-4-Yl}methyl)ethane-1,2-Diamine
Übersicht
Beschreibung
“N,N’-Dimethyl-N-({3-[4-({trans-3-[2-(Tetrahydro-2h-Pyran-4-Yl)ethoxy]cyclobutyl}oxy)phenyl]-1h-Pyrazol-4-Yl}methyl)ethane-1,2-Diamine” is a chemical compound with the molecular formula C25H38N4O3 . It is also known as EPZ020411 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring attached to a phenyl ring through a methylene bridge. This phenyl ring is further connected to a cyclobutyl ring through an ether linkage. The cyclobutyl ring is connected to a tetrahydropyran ring through an ether linkage. The molecule also contains two dimethylamino groups attached to an ethane-1,2-diamine moiety .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 442.6 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the search results.
Wissenschaftliche Forschungsanwendungen
EPZ020411: Scientific Research Applications
PRMT6 Inhibition: EPZ020411 is a potent inhibitor of protein arginine methyltransferase 6 (PRMT6), with an IC50 value of 10 nM. It selectively targets PRMT6 over other PRMTs like PRMT1 and PRMT8, making it a valuable tool for studying the role of PRMT6 in biological processes .
Cancer Research: Due to its inhibitory action on PRMT6, EPZ020411 can be used in cancer research. PRMT6 is involved in gene silencing and the regulation of DNA damage response, processes often dysregulated in cancer .
Epigenetic Studies: EPZ020411’s ability to modulate methylation makes it useful for epigenetic studies, particularly those related to histone modifications and their impact on gene expression .
Chromatin Remodeling: By affecting PRMT6 activity, EPZ020411 can influence chromatin remodeling, an essential process for DNA repair and replication, which has implications in aging and cancer .
Gene Regulation: Researchers can use EPZ020411 to investigate the role of PRMT6 in gene regulation, including the methylation of non-histone proteins that interact with DNA and RNA .
Protein-Protein Interactions: EPZ020411 may help elucidate the role of PRMT6-mediated methylation in protein-protein interactions, which are critical for various cellular functions .
Wirkmechanismus
Mode of Action
EPZ020411 interacts with PRMT6, inhibiting its activity. This interaction results in a decrease in the methylation of arginine residues of both histones and non-histones . The inhibition of PRMT6 by EPZ020411 has been shown to have significant effects in the context of cancer, where PRMT6 overexpression has been reported .
Biochemical Pathways
The inhibition of PRMT6 by EPZ020411 affects several biochemical pathways. One of the key pathways influenced is the Wnt-β-catenin pathway . PRMT6 and CDK9 co-regulate YTHDF2 expression. YTHDF2 binds and promotes the degradation of negative regulators APC and GSK3β mRNA of the Wnt-β-catenin pathway, activating it and consequently enhancing malignancy .
Result of Action
The inhibition of PRMT6 by EPZ020411 has been shown to have significant effects on cellular processes. In particular, it has been found to reduce reactive oxygen species production and attenuate aminoglycoside- and cisplatin-induced hair cell death . Furthermore, it has been shown to decrease neomycin- and cisplatin-induced cell apoptosis and increase hair cell survival .
Eigenschaften
IUPAC Name |
N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38N4O3/c1-26-10-11-29(2)18-21-17-27-28-25(21)20-3-5-22(6-4-20)32-24-15-23(16-24)31-14-9-19-7-12-30-13-8-19/h3-6,17,19,23-24,26H,7-16,18H2,1-2H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDKVNSQXPVCRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)CC1=C(NN=C1)C2=CC=C(C=C2)OC3CC(C3)OCCC4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is EPZ020411 and what is its primary target in cells?
A: EPZ020411 is a potent and selective small molecule inhibitor of protein arginine methyltransferase 6 (PRMT6) []. This enzyme is involved in various cellular processes, including gene expression, DNA repair, and signal transduction.
Q2: How does EPZ020411 exert its effects on PRMT6?
A: While the exact mechanism of inhibition is still under investigation, studies suggest that EPZ020411 binds to PRMT6 [], likely competing with the natural substrate S-adenosyl-L-methionine (SAM), thus preventing the transfer of methyl groups to arginine residues on target proteins [].
Q3: What are the potential therapeutic benefits of inhibiting PRMT6 with EPZ020411?
A: Research indicates that EPZ020411 exhibits protective effects against ototoxicity induced by drugs like aminoglycosides and cisplatin []. It has been shown to reduce hair cell death in the inner ear, potentially mitigating hearing loss associated with these drugs. Additionally, EPZ020411 has demonstrated potential in reducing neuroinflammation and alleviating symptoms associated with postherpetic neuralgia (PHN) in preclinical models of HSV-1 infection [].
Q4: What are the underlying mechanisms behind the protective effects of EPZ020411 in ototoxicity?
A: Studies suggest that EPZ020411 attenuates ototoxicity by reducing reactive oxygen species (ROS) production, preventing mitochondrial dysfunction, and inhibiting apoptosis (programmed cell death) in hair cells exposed to aminoglycosides or cisplatin [].
Q5: Are there any insights into the role of PRMT6 in viral infections, specifically related to EPZ020411?
A: Recent findings suggest that PRMT6 is upregulated during HSV-1 infection []. Inhibition of PRMT6 by EPZ020411 appears to enhance the antiviral innate immune response and decrease viral load, suggesting PRMT6 may play a role in viral immune evasion.
Q6: What are the limitations of current research on EPZ020411?
A: While promising, most of the research on EPZ020411 is preclinical, conducted in vitro (cell cultures) and in vivo (animal models) [, ]. Further research, including clinical trials, is needed to determine the safety, efficacy, and potential therapeutic applications of EPZ020411 in humans.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



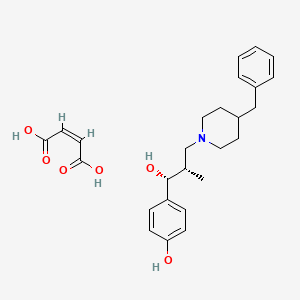
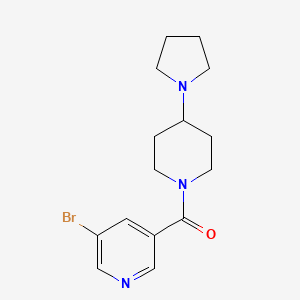


![(R)-9-(4-(1-aminopropan-2-yl)phenyl)-8-hydroxy-6-methylthieno[2,3-c]quinolin-4(5H)-one](/img/structure/B560097.png)
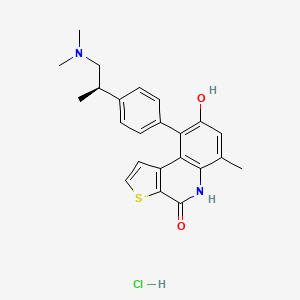
![N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B560100.png)
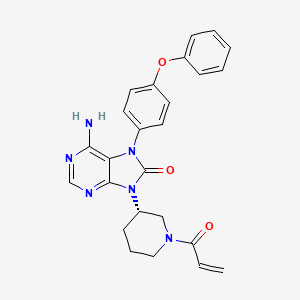
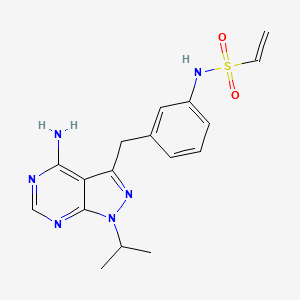


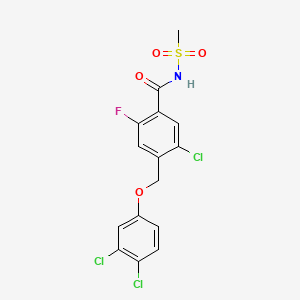
![6-phenyl-N-[(4-phenylphenyl)methyl]-3-(2-pyridinyl)-1,2,4-triazin-5-amine](/img/structure/B560111.png)
